2-tert-Butylthiopyridine
Description
2-tert-Butylthiopyridine (CAS 132355-91-4) is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with a tert-butylthio group (-S-C(CH₃)₃) at the 2-position. This structural motif confers unique steric and electronic properties, making it valuable in coordination chemistry, catalysis, and materials science. The tert-butyl group enhances steric bulk, which can modulate reactivity and stability, while the thioether linkage provides a soft donor site for metal coordination.
The compound is typically synthesized via nucleophilic substitution reactions, where a thiolate anion reacts with 2-chloropyridine derivatives in the presence of a tert-butylating agent. Characterization by NMR (¹H, ¹³C), IR, and mass spectrometry confirms its identity and purity. Its low solubility in polar solvents (e.g., water) and high solubility in organic solvents (e.g., dichloromethane) are attributed to the hydrophobic tert-butyl group .
Properties
CAS No. |
18794-29-1 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 |
InChI Key |
CZTNOVDJLZJTSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in this compound introduces greater steric hindrance compared to methyl or isopropyl groups, reducing its nucleophilicity but enhancing stability in oxidative conditions .
- Lipophilicity: The high LogP value (3.2) reflects increased hydrophobicity, making it suitable for nonpolar reaction media. In contrast, 2-Methylthiopyridine (LogP 1.8) is more water-soluble.
- Thermal Stability : The tert-butyl derivative exhibits a higher melting point than alkyl-substituted analogs but lower than aromatic-substituted 2-Phenylthiopyridine.
Reactivity and Coordination Chemistry
- Metal Coordination: this compound acts as a monodentate ligand, forming complexes with transition metals (e.g., Pd, Pt). Its steric bulk prevents chelation, unlike 2-Mercaptopyridine, which can act as a bidentate ligand .
- Oxidation Resistance : The tert-butyl group stabilizes the thioether linkage against oxidation to sulfoxide or sulfone forms, a limitation observed in 2-Methylthiopyridine under harsh conditions.
- Nucleophilic Substitution : Reactivity in SNAr (nucleophilic aromatic substitution) is reduced compared to 2-Chloropyridine due to electron-donating effects of the thioether group.
Research Findings and Limitations
- A 2023 study demonstrated that this compound-based Pd complexes achieved 92% yield in aryl chloride coupling, compared to 78% with 2-Methylthiopyridine analogs .
- Limitations include challenges in synthesizing enantiopure derivatives due to steric hindrance, a problem less pronounced in smaller analogs like 2-Methylthiopyridine.
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